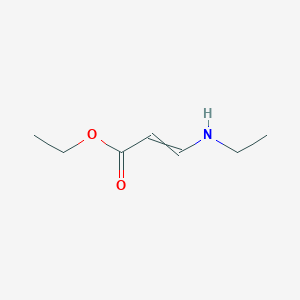
beta-Ethylaminoacrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Ethylaminoacrylic acid ethylester: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethylaminoacrylic acid ethylester typically involves the esterification of beta-Ethylaminoacrylic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of beta-Ethylaminoacrylic acid ethylester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-Ethylaminoacrylic acid ethylester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: New esters or amides.
Scientific Research Applications
Chemistry: Beta-Ethylaminoacrylic acid ethylester is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed ester hydrolysis and other biochemical processes.
Industry: In the industrial sector, this compound is used in the production of polymers and resins, which are essential components in coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of beta-Ethylaminoacrylic acid ethylester involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases, leading to the formation of beta-Ethylaminoacrylic acid and ethanol. This hydrolysis reaction is crucial for its biological activity and applications in drug delivery systems.
Comparison with Similar Compounds
Ethyl acetate: Another ester with similar chemical properties but different applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl propionate: Used in the production of perfumes and as a solvent.
Uniqueness: Beta-Ethylaminoacrylic acid ethylester stands out due to its unique structure, which includes an amino group. This functional group allows for additional chemical modifications and interactions, making it more versatile in various applications compared to other esters.
Properties
CAS No. |
55330-56-8 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
ethyl 3-(ethylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-8-6-5-7(9)10-4-2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
CWXQXBOCQOBFBI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC=CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















